Dansyl lysine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

28217-24-5 |

|---|---|

Molecular Formula |

C18H25N3O4S |

Molecular Weight |

379.5 g/mol |

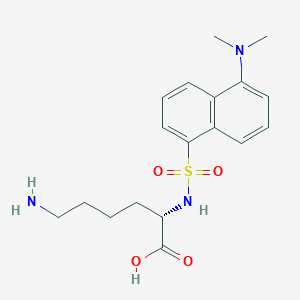

IUPAC Name |

(2S)-6-amino-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexanoic acid |

InChI |

InChI=1S/C18H25N3O4S/c1-21(2)16-10-5-8-14-13(16)7-6-11-17(14)26(24,25)20-15(18(22)23)9-3-4-12-19/h5-8,10-11,15,20H,3-4,9,12,19H2,1-2H3,(H,22,23)/t15-/m0/s1 |

InChI Key |

MEXPSSDDTCHYIU-HNNXBMFYSA-N |

Isomeric SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CCCCN)C(=O)O |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCCCN)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Versatility of Dansyl Lysine in Biochemical Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansyl lysine (B10760008), and its reactive precursor dansyl chloride, are powerful fluorescent tools in the biochemist's arsenal. The dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group exhibits environmentally sensitive fluorescence, meaning its emission properties are highly dependent on the polarity of its local environment. This characteristic makes dansyl-modified molecules, particularly dansyl lysine, invaluable probes for investigating a wide array of biological phenomena. In aqueous, polar environments, the dansyl group's fluorescence is relatively weak. However, upon moving to a nonpolar environment, such as the hydrophobic core of a protein or a lipid membrane, its fluorescence intensity increases significantly, often accompanied by a blue shift in its emission maximum.[1][2] This technical guide provides a comprehensive overview of the applications of this compound in biochemistry, complete with quantitative data, detailed experimental protocols, and visualizations of key processes.

Core Applications in Biochemistry

The primary applications of this compound and its derivatives in biochemistry stem from their utility as fluorescent probes to study:

-

Protein Labeling and Quantification: Dansyl chloride readily reacts with primary and secondary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of polypeptides, to form stable, fluorescent sulfonamide adducts.[3][4] This allows for the fluorescent labeling of proteins for various downstream applications, including quantification and visualization.

-

Protein Structure and Conformational Changes: The sensitivity of the dansyl fluorophore to its local environment makes it an excellent reporter of protein conformational changes.[5][6] Alterations in protein structure that change the polarity around a dansyl-labeled residue will result in detectable changes in fluorescence intensity and/or emission wavelength.[7]

-

Ligand Binding Assays: Dansyl-labeled ligands or proteins are extensively used in fluorescence polarization (FP) assays to study protein-ligand interactions.[8][9] The change in the rotational speed of a small fluorescent molecule upon binding to a larger protein is detected as a change in the polarization of the emitted light.

-

Förster Resonance Energy Transfer (FRET): The spectral properties of the dansyl group make it a suitable donor or acceptor in FRET-based experiments, allowing for the measurement of distances between molecules on a nanometer scale to study protein-protein interactions and conformational changes.[5][10]

-

Membrane Probing: this compound can be used to study the properties of biological membranes, such as fluidity and the presence of specific lipid domains, due to its preferential partitioning into less polar environments.[11][12]

Quantitative Data

The photophysical properties of dansyl derivatives are crucial for their application as fluorescent probes. The following tables summarize key quantitative data for this compound and related compounds.

Table 1: Spectral Properties of Dansyl Derivatives

| Property | Dansyl Group (General) | Dansyl-proline (in hydrophobic pocket) | Reference(s) |

| Excitation Maximum (λex) | ~330-350 nm | ~340 nm | [1][3] |

| Emission Maximum (λem) | ~480-580 nm | ~480 nm | [1][7] |

| Molar Extinction Coefficient (ε) | ~4,300 M⁻¹cm⁻¹ at 330 nm | Not specified | [3] |

| Quantum Yield (Φ) | 0.1 - 0.9 | High | [1] |

| Fluorescence Lifetime (τ) | 10-20 ns | Varies with environment | [1] |

Note: Spectral properties are highly dependent on the local environment.

Table 2: Dissociation Constants (Kd) Determined Using Dansyl-based Assays

| Interacting Molecules | Assay Type | Kd Value | Reference(s) |

| Dansylsarcosine and Human Serum Albumin (HSA) Site II | Fluorescence Titration | 0.5 µM | [13] |

| Dansyl-aminohexyl-QQIV and Butyrylcholinesterase | Mass Spectrometry | Not specified | [4] |

| Dansyl-labeled δC1b domain and Phorbol 12,13-dibutyrate (PDBu) | [³H]PDBu Binding Assay | ~1.4 - 2.9 nM | [14] |

| Calmodulin-binding peptides and Dansyl-Calmodulin | Fluorescence Titration | 10⁻⁹ - 10⁻¹² M | [13] |

Experimental Protocols

Protocol 1: Covalent Labeling of Proteins with Dansyl Chloride

This protocol describes the general procedure for labeling solvent-accessible lysine residues on a protein with dansyl chloride.[3][5][6]

Materials:

-

Protein of interest (in a buffer free of primary amines, e.g., phosphate (B84403) or carbonate buffer)

-

Dansyl chloride

-

Anhydrous dimethylformamide (DMF) or acetonitrile

-

1 M Sodium Bicarbonate, pH 9.5

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Protein Preparation: Dissolve the protein in 100 mM sodium bicarbonate buffer, pH 9.5, to a final concentration of 1-10 mg/mL.

-

Dansyl Chloride Solution: Immediately before use, prepare a 10 mg/mL solution of dansyl chloride in anhydrous DMF or acetonitrile.

-

Labeling Reaction: While gently stirring the protein solution, slowly add a 5- to 20-fold molar excess of the dansyl chloride solution.

-

Incubation: Incubate the reaction mixture in the dark for 1-2 hours at room temperature or 30-60 minutes at 37°C.

-

Purification: Separate the dansyl-labeled protein from unreacted dansyl chloride and its hydrolysis byproduct (dansyl sulfonic acid) using a size-exclusion chromatography column equilibrated with PBS. The first colored, fluorescent band to elute is the labeled protein.

-

Characterization: Determine the degree of labeling by measuring the absorbance of the protein at 280 nm and the dansyl group at ~330 nm.

Protocol 2: Fluorescence Polarization (FP) Competition Assay

This protocol outlines a competition assay to determine the binding affinity of an unlabeled compound by measuring its ability to displace a dansyl-labeled tracer from a protein.[8][15][16]

Materials:

-

Purified protein of interest

-

Dansyl-labeled tracer ligand with known affinity for the protein

-

Unlabeled competitor compound

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

Microplate reader with fluorescence polarization capabilities

Procedure:

-

Assay Setup: In a microplate, prepare a series of wells containing a fixed concentration of the protein and the dansyl-labeled tracer. The tracer concentration should ideally be at or below its Kd for the protein.

-

Competitor Titration: Add the unlabeled competitor compound to the wells in a serial dilution, creating a range of competitor concentrations. Include control wells with no competitor (maximum polarization) and wells with tracer only (minimum polarization).

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 30-60 minutes).

-

Measurement: Measure the fluorescence polarization of each well using a microplate reader. Excite the sample with vertically polarized light at the excitation wavelength of the dansyl fluorophore (~340 nm) and measure the intensity of the emitted light in both the vertical (parallel) and horizontal (perpendicular) planes at the emission wavelength (~480-520 nm).

-

Data Analysis:

-

Calculate the fluorescence polarization (P) or anisotropy (r) for each well.

-

Plot the polarization values as a function of the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the bound tracer.

-

Calculate the inhibition constant (Ki) of the competitor using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd_tracer).

-

Protocol 3: Förster Resonance Energy Transfer (FRET) for Protein Interaction

This protocol provides a general framework for a FRET experiment to detect the interaction between two proteins, one labeled with a donor fluorophore (e.g., a dansyl group) and the other with a suitable acceptor.[10][17][18]

Materials:

-

Protein 1 labeled with a donor fluorophore (e.g., Dansyl-lysine)

-

Protein 2 labeled with an acceptor fluorophore (e.g., Fluorescein, Rhodamine) whose excitation spectrum overlaps with the donor's emission spectrum.

-

Spectrofluorometer with FRET capabilities.

-

Assay buffer.

Procedure:

-

Sample Preparation:

-

Prepare a sample containing only the donor-labeled protein (Protein 1-Dansyl).

-

Prepare a sample containing only the acceptor-labeled protein (Protein 2-Acceptor).

-

Prepare a sample containing both the donor- and acceptor-labeled proteins.

-

-

Donor Emission Scan: Excite the "Protein 1-Dansyl" sample at the donor's excitation wavelength (~340 nm) and record the emission spectrum. This will show the characteristic emission of the dansyl group.

-

Acceptor Emission Scan (Control): Excite the "Protein 2-Acceptor" sample at the donor's excitation wavelength (~340 nm) to check for direct excitation of the acceptor. Ideally, this should be minimal.

-

FRET Measurement: Excite the sample containing both proteins at the donor's excitation wavelength (~340 nm) and record the emission spectrum.

-

Data Analysis:

-

If FRET occurs, you will observe a decrease in the donor's fluorescence emission and a simultaneous increase in the acceptor's fluorescence emission (sensitized emission).

-

The FRET efficiency (E) can be calculated using the formula: E = 1 - (FDA / FD), where FDA is the fluorescence intensity of the donor in the presence of the acceptor, and FD is the fluorescence intensity of the donor in the absence of the acceptor.

-

Visualizations

Dansylation of a Lysine Residue

References

- 1. benchchem.com [benchchem.com]

- 2. Polarity-based fluorescence probes: properties and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. doe-mbi.ucla.edu [doe-mbi.ucla.edu]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. nanomicronspheres.com [nanomicronspheres.com]

- 9. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. people.bu.edu [people.bu.edu]

- 11. Measuring plasma membrane fluidity using confocal microscopy | Springer Nature Experiments [experiments.springernature.com]

- 12. This compound: a structure-selective fluorescent membrane stain? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fluorometric Measurement of Calmodulin-Dependent Peptide–Protein Interactions Using Dansylated Calmodulin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fluorescent-responsive Synthetic C1b Domains of Protein Kinase Cδ as Reporters of Specific High Affinity Ligand Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Analysis of fluorescence polarization competition assays with affinimeter [blog.affinimeter.com]

- 16. A Fluorescence Polarization-Based Competition Assay for Measuring Interactions between Unlabeled Ubiquitin Chains and UCH37•RPN13 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fluorescence Properties and Spectrum of Dansyl Lysine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansyl lysine (B10760008), a fluorescent derivative of the amino acid lysine, is a powerful tool in biochemical and biophysical research. Its fluorescence is highly sensitive to the local environment, making it an invaluable probe for studying protein structure, dynamics, and interactions. The dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group, when attached to the lysine side chain, exhibits significant changes in its fluorescence properties based on the polarity of its surroundings and the pH of the medium. This technical guide provides a comprehensive overview of the fluorescence properties of dansyl lysine, detailed experimental protocols, and visualizations of its application in studying molecular interactions.

Core Fluorescence Properties of this compound

The fluorescence of this compound is characterized by its excitation and emission spectra, quantum yield, and fluorescence lifetime. These properties are not static but are heavily influenced by the microenvironment of the dansyl moiety.

Spectral Characteristics

This compound typically exhibits a broad absorption spectrum with a maximum around 330-340 nm and a broad emission spectrum with a maximum that is highly dependent on the solvent polarity. In nonpolar environments, the emission maximum is blue-shifted (around 480-500 nm), and the fluorescence intensity is high. Conversely, in polar aqueous solutions, the emission is red-shifted (around 560-580 nm) with a significantly lower fluorescence intensity.[1] This phenomenon, known as solvatochromism, is a key feature of dansyl probes.

Environmental Sensitivity

The environmental sensitivity of this compound's fluorescence is the foundation of its utility as a molecular probe.

-

Solvent Polarity: The large dipole moment of the dansyl group in its excited state leads to strong interactions with polar solvent molecules. This interaction stabilizes the excited state, lowering its energy and resulting in a red shift of the emission spectrum. In nonpolar environments, such as the hydrophobic core of a protein or a lipid membrane, the fluorescence quantum yield of this compound is significantly enhanced, sometimes by as much as 50-fold compared to its fluorescence in water.[2][3]

-

pH: The fluorescence of dansyl derivatives can also be influenced by pH. The dimethylamino group of the dansyl moiety can be protonated at low pH values (around pH 6 and lower), which can lead to changes in the fluorescence spectrum.[4] The reaction of dansyl chloride with amines to form the fluorescent sulfonamide adduct is typically carried out under alkaline conditions (pH 9.5-10) to ensure the amino groups are deprotonated and thus more nucleophilic.[4]

Quantitative Fluorescence Data

The following table summarizes the typical fluorescence properties of dansyl amino acid derivatives in various solvents. While specific data for this compound is not exhaustively tabulated across all solvents, the data for dansyl-L-leucine and dansyl glycine (B1666218) serve as reliable proxies due to the similar nature of the dansyl fluorophore.[1][5]

| Solvent | Dielectric Constant (ε) | Excitation Max (λex) (nm) | Emission Max (λem) (nm) | Quantum Yield (ΦF) | Fluorescence Lifetime (τ) (ns) |

| Dioxane | 2.2 | ~340 | ~480-500 | ~0.66 - 0.9 | ~12-15 |

| Chloroform | 4.8 | ~340 | ~505 | ~0.6 | ~11 |

| Ethyl Acetate | 6.0 | ~340 | ~510 | ~0.5 | ~10 |

| Acetone | 20.7 | ~340 | ~530 | ~0.3 | ~8 |

| Ethanol | 24.6 | ~340 | ~520-540 | ~0.2 - 0.4 | ~7-9 |

| Acetonitrile | 37.5 | ~340 | ~540 | ~0.2 | ~6 |

| Water | 80.1 | ~330-340 | ~560-580 | ~0.05 - 0.2 | ~3-6 |

Note: The exact values for this compound may vary slightly. The data presented is a compilation of typical values for dansyl amino acids found in the literature.[1][5]

Experimental Protocols

Protein Labeling with Dansyl Chloride

This protocol describes the general procedure for labeling a protein with dansyl chloride to create a dansylated protein, such as dansyl-labeled calmodulin.

Materials:

-

Protein of interest (e.g., Calmodulin) in a suitable buffer (e.g., 10 mM MOPS-K, pH 8.4)

-

Dansyl chloride

-

Anhydrous dimethylformamide (DMF)

-

Quenching solution (e.g., 10 mM Tris)

-

Dialysis tubing or centrifugal filtration device

-

Stir plate and stir bar

-

Spectrophotometer

Procedure:

-

Prepare Dansyl Chloride Stock Solution: Dissolve dansyl chloride in a small volume of anhydrous DMF to prepare a concentrated stock solution. This should be prepared fresh.

-

Protein Solution: Prepare a solution of the protein of interest at a known concentration in the reaction buffer.

-

Labeling Reaction: While gently stirring the protein solution in the dark, add a 10 to 100-fold molar excess of the dansyl chloride stock solution.

-

Incubation: Incubate the reaction mixture at 37°C for 2 hours or at room temperature overnight in the dark with continuous stirring.[6]

-

Quenching: Stop the reaction by adding the quenching solution to consume any unreacted dansyl chloride. Incubate for an additional 30 minutes at room temperature.

-

Purification: Remove unreacted dansyl chloride and byproducts by exhaustive dialysis against a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4) or by using a centrifugal filtration device with an appropriate molecular weight cutoff.

-

Determination of Labeling Efficiency: The degree of labeling can be determined by measuring the absorbance of the purified labeled protein at 280 nm (for the protein) and ~340 nm (for the dansyl group).[6]

Fluorescence Spectroscopy of Dansyl-Labeled Proteins

This protocol outlines the steps for measuring the fluorescence spectrum of a dansyl-labeled protein and its interaction with a ligand.

Materials:

-

Purified dansyl-labeled protein

-

Buffer of choice

-

Ligand of interest (e.g., a peptide or small molecule)

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Sample Preparation: Dissolve the lyophilized dansyl-labeled protein in the desired buffer to a final concentration suitable for fluorescence measurements (typically in the micromolar range). Ensure the absorbance of the sample at the excitation wavelength is below 0.1 to avoid inner filter effects.[5]

-

Instrument Setup: Set the excitation wavelength of the fluorometer to ~340 nm. Set the emission scan range from 400 nm to 650 nm.

-

Acquire Baseline Spectrum: Record the fluorescence emission spectrum of the dansyl-labeled protein in the buffer alone.

-

Titration with Ligand: To study protein-ligand interactions, perform a titration by adding increasing concentrations of the ligand to the cuvette containing the dansyl-labeled protein.

-

Data Acquisition: After each addition of the ligand, gently mix the solution and allow it to equilibrate before recording the fluorescence emission spectrum.

-

Data Analysis: Monitor the changes in fluorescence intensity and/or the shift in the emission wavelength maximum. These changes can be used to determine binding affinities and to study conformational changes upon ligand binding.[6]

Mandatory Visualizations

Signaling Pathway: Calmodulin-Target Peptide Interaction

The interaction of the calcium-sensing protein calmodulin (CaM) with its target peptides is a crucial step in many cellular signaling pathways. This interaction can be monitored using dansyl-labeled CaM (D-CaM). Upon binding of a target peptide, the dansyl probe on CaM moves into a more hydrophobic environment, leading to an increase in fluorescence intensity and a blue shift in the emission maximum.

Caption: D-CaM fluorescence changes upon Ca²⁺ and target peptide binding.

Experimental Workflow: Studying Protein-Ligand Interaction

The following workflow illustrates the key steps in using this compound fluorescence to study the interaction between a protein and a ligand.

Caption: Workflow for protein-ligand interaction analysis using dansyl fluorescence.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound: a structure-selective fluorescent membrane stain? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: a structure-selective fluorescent membrane stain? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Dansyl glycine [omlc.org]

- 6. benchchem.com [benchchem.com]

Dansyl Lysine as a Fluorescent Probe for Membranes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansyl lysine (B10760008), a fluorescent derivative of the amino acid lysine, has emerged as a valuable tool for investigating the biophysical properties of cellular and model membranes. Its utility as a membrane probe stems from the environmentally sensitive fluorescence of the dansyl group. When dansyl lysine partitions from an aqueous environment into the hydrophobic interior of a lipid bilayer, its fluorescence intensity increases significantly, and its emission spectrum undergoes a blue shift. This solvatochromic behavior makes it a sensitive reporter of local membrane polarity and hydration. Furthermore, its preference for cholesterol-poor membrane domains allows for the study of membrane heterogeneity and lipid rafts.[1][2][3] This technical guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of this compound as a fluorescent membrane probe.

Core Principles of this compound as a Membrane Probe

The functionality of this compound as a membrane probe is rooted in the photophysical properties of its dansyl moiety. The dansyl group is a 5-(dimethylamino)naphthalene-1-sulfonyl group, which exhibits significant changes in its fluorescence characteristics based on the polarity of its surrounding environment.

In an aqueous solution, the fluorescence of this compound is relatively weak. Upon partitioning into the less polar environment of a lipid bilayer, the quantum yield of fluorescence increases, and the emission maximum shifts to shorter wavelengths (a blue shift). This phenomenon is attributed to the stabilization of the excited state in a non-polar environment, leading to a higher probability of radiative decay (fluorescence) versus non-radiative decay.

A key characteristic of this compound is its preferential partitioning into cholesterol-free or cholesterol-poor domains within a membrane.[1][3] Cholesterol is known to increase the order and decrease the fluidity of lipid bilayers. The bulky dansyl group and the charged lysine residue may experience steric hindrance and unfavorable interactions in the tightly packed, ordered environment of cholesterol-rich regions. Consequently, this compound serves as a selective stain for more disordered, fluid-like membrane domains.[1][3]

Data Presentation: Photophysical and Partitioning Properties

The following tables summarize key quantitative data for this compound, providing a reference for its behavior in different environments.

| Property | Value | Conditions | Reference |

| Partition Coefficient (log P) | |||

| Octanol:Water | 7.2 | Standard determination method | [4] |

| Parameter | Solvent/Membrane System | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Fluorescence Lifetime (τ, ns) | Reference |

| Spectral Properties | ||||||

| Dansyl Glycine (B1666218) (proxy) | Water | ~340 | ~560 | 0.05 - 0.07 | - | |

| Dansyl Glycine (proxy) | Dioxane | ~340 | ~500 | 0.66 | - | |

| Dansyl-PE in POPC | POPC Vesicles | ~340 | ~520 | - | - | [5] |

| Dansyl-PE in Benzene | Benzene | ~340 | ~484 | - | - | [5] |

Experimental Protocols

Preparation of this compound-Labeled Liposomes

This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating this compound.

Materials:

-

Desired lipids (e.g., POPC, DPPC, cholesterol) in chloroform (B151607)

-

This compound

-

Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

-

Chloroform and methanol

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

In a round-bottom flask, mix the desired lipids in chloroform to achieve the desired molar ratio.

-

Add this compound to the lipid mixture. A common starting point is a lipid-to-probe ratio of 200:1 to 500:1.

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

-

Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film by adding the hydration buffer and vortexing vigorously. The final lipid concentration is typically 1-5 mM.

-

The resulting suspension of multilamellar vesicles (MLVs) can be subjected to several freeze-thaw cycles (using liquid nitrogen and a warm water bath) to increase lamellarity and solute encapsulation.

-

To form LUVs, pass the MLV suspension through an extruder equipped with a polycarbonate membrane of the desired pore size (e.g., 100 nm) 10-20 times.

-

The resulting LUV suspension containing this compound is ready for use.

Measurement of Membrane Fluidity using Fluorescence Anisotropy

Fluorescence anisotropy measures the rotational mobility of a fluorophore. In a more fluid membrane, this compound will rotate more freely, leading to lower anisotropy values.

Materials:

-

This compound-labeled liposomes (prepared as in Protocol 1)

-

Fluorometer with polarization filters

-

Cuvettes

Procedure:

-

Dilute the this compound-labeled liposome (B1194612) suspension in the desired buffer to a concentration that gives a suitable fluorescence signal (typically in the low micromolar lipid concentration range).

-

Set the excitation wavelength to ~340 nm.

-

Measure the fluorescence intensity with the emission polarizer oriented parallel (IVV) and perpendicular (IVH) to the vertically oriented excitation polarizer.

-

Measure the correction factor (G-factor) by exciting with horizontally polarized light and measuring the emission with vertically (IHV) and horizontally (IHH) oriented polarizers. The G-factor is calculated as G = IHV / IHH.

-

Calculate the fluorescence anisotropy (r) using the following equation: r = (IVV - G * IVH) / (IVV + 2 * G * IVH)

-

Compare the anisotropy values between different membrane compositions or under different experimental conditions to assess relative changes in membrane fluidity.

Membrane Binding Assay

This protocol describes a method to quantify the binding of a soluble molecule (e.g., a peptide or protein) to a membrane using the change in this compound fluorescence.

Materials:

-

This compound-labeled liposomes

-

The molecule of interest (peptide, protein, etc.)

-

Fluorometer

-

Cuvettes

Procedure:

-

Place a known concentration of this compound-labeled liposomes in a cuvette with the assay buffer.

-

Record the baseline fluorescence spectrum (e.g., emission from 400 to 600 nm with excitation at 340 nm).

-

Add aliquots of the molecule of interest to the cuvette, allowing the system to equilibrate after each addition.

-

Record the fluorescence spectrum after each addition.

-

Monitor the change in fluorescence intensity at the emission maximum (around 500-520 nm).

-

Plot the change in fluorescence intensity as a function of the concentration of the added molecule.

-

The resulting binding curve can be fitted to an appropriate binding model (e.g., one-site binding) to determine the dissociation constant (Kd).

Signaling Pathways and Experimental Workflows

Monitoring Phospholipase A2 Activity

Dansyl-labeled lipids can be used in a displacement assay to continuously monitor the activity of enzymes like phospholipase A2 (PLA2), which cleave fatty acids from phospholipids. While the original assay uses a dansyl-labeled fatty acid, the principle can be adapted using membranes containing a dansyl-labeled phospholipid.

The workflow involves a competition between the fluorescently labeled lipid and the fatty acids produced by PLA2 for a binding protein, leading to a change in fluorescence.

Caption: Workflow of a fluorescence displacement assay for Phospholipase A2 activity.

Characterizing Peptide-Induced Membrane Pore Formation

This compound can be used to study the interaction of antimicrobial or cell-penetrating peptides with membranes. The binding of these peptides can alter the local environment of the dansyl probe, leading to changes in fluorescence. Furthermore, if the peptide induces pore formation, the influx of ions or quenching agents can be monitored.

Caption: Experimental workflow for detecting peptide-induced pore formation using this compound.

Conclusion

This compound is a versatile and sensitive fluorescent probe for studying a variety of membrane properties and processes. Its preference for disordered lipid domains makes it particularly useful for investigating membrane heterogeneity. By understanding its photophysical properties and employing the appropriate experimental methodologies, researchers can gain valuable insights into membrane fluidity, protein-lipid interactions, and the kinetics of membrane-associated enzymatic activities. This guide provides a foundational framework for utilizing this compound in membrane research, empowering scientists and drug development professionals to explore the intricate world of biological membranes.

References

- 1. This compound: a structure-selective fluorescent membrane stain? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a structure-selective fluorescent membrane stain? [pubmed.ncbi.nlm.nih.gov]

- 3. A dansyl fluorescence-based assay for monitoring kinetics of lipid extraction and transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Use of N-sigma-dansyl-L-lysine and flow cytometry to identify heat-killed mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Dansyl Fluorescence-Based Assay for Monitoring Kinetics of Lipid Extraction and Transfer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Principle of Dansyl Chloride Reaction with Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental protocols, and applications of the dansylation of amino acids. Dansylation is a robust pre-column derivatization technique widely employed in chromatography for the sensitive detection and quantification of amino acids and other primary and secondary amine-containing compounds.

Introduction to Dansylation

Dansylation is a chemical modification process involving the attachment of a dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group to a molecule of interest.[1] The primary reagent used is 5-(dimethylamino)naphthalene-1-sulfonyl chloride, commonly known as Dansyl chloride (Dns-Cl).[2][3][4] This reagent reacts with the primary and secondary amino groups found in amino acids, peptides, and proteins to yield stable, intensely fluorescent sulfonamide adducts.[1][2][3][4]

The significance of this reaction lies in the properties of the dansyl group. While Dansyl chloride itself is not fluorescent, the resulting dansyl-sulfonamide derivative is highly fluorescent, with its quantum yield and emission maxima being sensitive to the local microenvironment.[1][3] This fluorescence allows for detection sensitivity reaching the picomole range, making it a powerful tool for N-terminal amino acid sequencing, protein structure analysis, and quantitative amino acid analysis in various biological matrices.[2][3][5][6][7] Furthermore, the dansyl moiety increases the hydrophobicity of the amino acid, which enhances retention and separation on reverse-phase High-Performance Liquid Chromatography (HPLC) columns.[2]

The Dansylation Reaction: Core Principles

The fundamental reaction involves the nucleophilic attack of an unprotonated amino group on the highly electrophilic sulfonyl chloride group of Dansyl chloride.

Reaction Mechanism: The reaction is favored under alkaline conditions (pH 9.5-10.5), which ensures that the primary or secondary amino group of the amino acid is in its unprotonated, nucleophilic state.[1][2] The nucleophilic amine attacks the sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable N-S sulfonamide bond. This process also generates hydrochloric acid (HCl), which is neutralized by the alkaline buffer, driving the reaction to completion.[2]

Side Reactions: Two primary side reactions can compete with the desired derivatization.

-

Hydrolysis of Dansyl Chloride: Excess Dansyl chloride can react with water to form the non-reactive dansyl sulfonic acid (Dns-OH). The rate of this hydrolysis is relatively low up to pH 9.5 but increases rapidly at higher pH values.[1]

-

Decomposition of Dansylated Amino Acids: A large excess of Dansyl chloride can lead to a competing reaction that converts the already formed dansylated amino acids (Dns-aa) into dansylamide (B1669799) (Dns-NH2) and other products.[8] To prevent this, the reaction is typically stopped by adding a quenching agent that consumes the excess Dansyl chloride.[8]

Factors Influencing the Dansylation Reaction

The efficiency and reproducibility of the dansylation reaction are critically dependent on several parameters. Careful control of these factors is essential for accurate quantitative analysis.

-

pH: The reaction rate is highly pH-dependent. An alkaline environment (pH 9.5-10.5) is required to deprotonate the amino groups, making them nucleophilic.[1][2] However, excessively high pH can accelerate the hydrolysis of Dansyl chloride, reducing the yield of the desired derivative.[1]

-

Temperature and Time: The reaction is often carried out at elevated temperatures to increase the rate.[9] Common conditions range from room temperature (25°C) for 30-60 minutes to higher temperatures like 60-80°C for shorter durations.[1][9][10][11] Optimization is crucial, as high temperatures can also increase the rate of side reactions and potentially degrade the sample.[11]

-

Reagent Concentration: A molar excess of Dansyl chloride is necessary to ensure the complete derivatization of all amino acids in the sample.[8][12]

-

Solvent: The reaction is typically performed in a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or acetone).[1][9] This ensures the solubility of both the polar amino acids and the nonpolar Dansyl chloride.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the dansylation of amino acids, compiled from various established protocols.

Table 1: Reaction Conditions for Amino Acid Dansylation

| Parameter | Value/Range | Reference(s) |

|---|---|---|

| pH | 9.5 - 10.5 | [1][2][9] |

| 9.8 | [1][10] | |

| Temperature | Room Temperature (25°C) | [1][10] |

| 38°C | [1][9][12] | |

| 60°C | [1][9] | |

| 80°C | [11] | |

| Reaction Time | 30 - 60 minutes | [1][10] |

| | 90 - 120 minutes |[1][9] |

Table 2: Spectroscopic Properties of Dansyl-Amino Acid Derivatives

| Property | Wavelength (nm) | Compound Example | Reference(s) |

|---|---|---|---|

| UV Absorption Maxima | 214, 246, 325 | Dansyl glycine | [9] |

| Fluorescence Excitation | 324 | Dansyl glycine | [9] |

| 328 | Dansylated MSG | [9] | |

| Fluorescence Emission | 559 | Dansyl glycine | [9] |

| | 530 | Dansylated MSG |[9] |

Experimental Protocols

This section provides a generalized, detailed methodology for the derivatization of amino acids with Dansyl chloride for subsequent HPLC-FLD or LC-MS analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Dansyl chloride - Wikipedia [en.wikipedia.org]

- 5. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 7. benchchem.com [benchchem.com]

- 8. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]

- 9. researchgate.net [researchgate.net]

- 10. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scribd.com [scribd.com]

An In-depth Technical Guide to N-Terminal Amino Acid Analysis Using Dansyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of dansyl chloride for the determination of N-terminal amino acids in peptides and proteins. This classic method remains a valuable tool in protein chemistry due to its high sensitivity and straightforward application. This document details the underlying chemical principles, provides comprehensive experimental protocols, and presents key quantitative data to assist researchers in the effective application of this technique.

Core Principles of the Dansyl Method

The dansyl method, first introduced by Gray and Hartley, facilitates the identification of the N-terminal amino acid of a peptide or protein.[1][2] The core of this technique lies in the reaction of 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride, Dns-Cl) with the primary α-amino group of the N-terminal amino acid under alkaline conditions.[3] This reaction forms a highly fluorescent and acid-stable dansyl-peptide derivative.

Subsequent acid hydrolysis of the dansyl-peptide cleaves all peptide bonds, releasing the constituent amino acids.[1] Critically, the sulfonamide bond between the dansyl group and the N-terminal amino acid is resistant to this hydrolysis.[1] The resulting mixture therefore contains free amino acids from the interior of the peptide chain and the fluorescently labeled N-terminal dansyl-amino acid (Dns-aa). This Dns-aa can then be identified by chromatographic techniques, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), leveraging its inherent fluorescence for sensitive detection.[1][4]

The primary advantages of the dansyl chloride method include:

-

High Sensitivity: The fluorescent nature of the dansyl group allows for detection in the low picomole and even femtomole range.[5]

-

Broad Reactivity: Dansyl chloride reacts with a wide array of primary and secondary amines, making it suitable for the analysis of most amino acids.[5]

-

Stable Derivatives: The resulting dansyl-amino acid conjugates are chemically stable and can withstand the harsh conditions of acid hydrolysis.[5]

-

Versatile Detection: Dansylated amino acids can be detected by both UV and fluorescence detectors.[5][6]

It is important to note that dansyl chloride also reacts with the ε-amino group of lysine (B10760008) residues and to a lesser extent with the phenolic hydroxyl group of tyrosine and the imidazole (B134444) group of histidine.[4][6] This results in the formation of di-dansyl derivatives for N-terminal lysine and mono-dansyl derivatives for internal lysine residues, which must be accounted for during chromatographic analysis.

Experimental Workflow and Logical Relationships

The overall workflow for N-terminal amino acid analysis using dansyl chloride involves a series of sequential steps, from initial reaction to final identification. The logical relationship between these steps is depicted in the following diagram.

Caption: General experimental workflow for N-terminal amino acid analysis.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the key experiments involved in N-terminal amino acid analysis using dansyl chloride.

Dansylation of Peptides and Proteins

This protocol outlines the derivatization of the N-terminal amino acid with dansyl chloride.

Materials:

-

Peptide or protein sample (1-10 nmol)

-

Dansyl chloride solution (e.g., 5 mg/mL in acetone)

-

Sodium bicarbonate solution (0.2 M, pH 9.5-10.0)

-

Quenching agent (e.g., 10% (v/v) ammonium (B1175870) hydroxide (B78521) or a solution of methylamine)[7]

-

Microcentrifuge tubes

Procedure:

-

Sample Preparation: Dissolve the peptide or protein sample in the sodium bicarbonate buffer in a microcentrifuge tube.

-

Dansylation Reaction: Add an excess of the dansyl chloride solution to the sample. A typical ratio is a 2-fold molar excess of dansyl chloride to the total number of amino groups in the sample.

-

Incubation: Incubate the reaction mixture in the dark at room temperature for 30-60 minutes or at a slightly elevated temperature (e.g., 37-45°C) for a shorter duration.[6][8]

-

Quenching: To stop the reaction and consume excess dansyl chloride, add a quenching agent.[8] Be aware that using ammonium hydroxide will produce dansylamide (B1669799), which can interfere with the chromatography of some dansylated amino acids.[7][9]

-

Drying: Dry the sample completely, for example, by lyophilization or using a vacuum centrifuge.

Acid Hydrolysis

This protocol describes the cleavage of peptide bonds to release the dansylated N-terminal amino acid.

Materials:

-

Dansylated peptide/protein sample (dried)

-

6 M Hydrochloric acid (HCl)

-

Vacuum hydrolysis tubes

-

Heating block or oven

Procedure:

-

Acid Addition: Add a sufficient volume of 6 M HCl to the dried dansylated sample in a vacuum hydrolysis tube.

-

Sealing and Hydrolysis: Seal the tube under vacuum and heat at 110°C for 16-24 hours.

-

Drying: After hydrolysis, cool the tube, break the seal, and dry the HCl completely under a stream of nitrogen or in a vacuum desiccator over NaOH pellets.

Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol details the separation and detection of the dansylated N-terminal amino acid.

Materials:

-

Hydrolyzed and dried sample

-

Mobile phase solvents (e.g., acetonitrile (B52724) and water with a buffer like phosphoric acid or ammonium acetate)[6][10]

-

HPLC system with a C18 reversed-phase column and a fluorescence detector

Procedure:

-

Sample Reconstitution: Reconstitute the dried hydrolysate in a suitable solvent, such as 40% acetonitrile with 0.01% formic acid.[7]

-

Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[7]

-

Injection and Separation: Inject the filtered sample onto the C18 column. Elute the dansylated amino acids using a suitable gradient of the mobile phase.[6][10]

-

Detection: Monitor the column effluent with a fluorescence detector, with excitation and emission wavelengths typically around 324 nm and 559 nm, respectively.[6]

-

Identification: Identify the N-terminal dansyl-amino acid by comparing its retention time to that of known dansyl-amino acid standards run under the same chromatographic conditions.

Quantitative Data and Performance Metrics

The performance of the dansyl chloride method can be summarized by several key quantitative parameters.

| Parameter | Typical Value/Range | Reference |

| Detection Limit | Low picomole to femtomole range | [5][9] |

| Reaction pH | 9.5 - 10.0 | [8] |

| Reaction Time | 30 - 60 minutes at room temperature | [8] |

| Hydrolysis Conditions | 6 M HCl, 110°C, 16-24 hours | [11] |

| Excitation Wavelength | ~324 nm | [6] |

| Emission Wavelength | ~559 nm | [6] |

Comparison with Other N-Terminal Sequencing Methods

The dansyl chloride method is often compared with Edman degradation, another classical technique for N-terminal analysis.

| Feature | Dansyl Chloride Method | Edman Degradation | Reference |

| Principle | Labeling and hydrolysis of the entire peptide | Sequential cleavage of the N-terminal residue | [3][12] |

| Throughput | Low; manual process | High; automatable | [12] |

| Sensitivity | Very high due to fluorescence | High | [3][12] |

| Peptide Consumption | The entire peptide is consumed | Only the N-terminal residue is cleaved per cycle | [3] |

| Identification | TLC or HPLC of fluorescent Dns-amino acids | HPLC of PTH-amino acids | [12] |

Troubleshooting Common Issues

Issue: Large peak near the solvent front in HPLC.

-

Possible Cause: This is likely dansyl sulfonic acid (Dns-OH), a hydrolysis product of dansyl chloride.[7]

-

Solution: Ensure dansyl chloride is stored in a desiccator and use anhydrous solvents for its preparation to minimize moisture exposure.[7]

Issue: Unexpected peak co-eluting with dansylated amino acids.

-

Possible Cause: This could be dansylamide (Dns-NH2), especially if ammonium hydroxide was used as a quenching agent.[7][9]

-

Solution: Consider using a different quenching agent like methylamine (B109427) or ethylamine, being mindful that they will produce their own derivative peaks.[7] Running a blank with only the reagents can help identify these artifact peaks.[7]

Signaling Pathways and Applications

While not directly a signaling pathway, the determination of the N-terminal amino acid is crucial in various biological and pharmaceutical contexts.

Caption: Applications of N-terminal amino acid analysis.

N-terminal analysis is fundamental for:

-

Protein Identification and Characterization: Confirming the identity of a purified protein.

-

Validation of Recombinant Protein Sequences: Ensuring the correct expression and processing of a recombinantly produced therapeutic protein.

-

Analysis of N-Terminal Post-Translational Modifications: Investigating modifications such as acetylation or formylation that can impact protein function.

-

Drug Binding Studies: Dansylated amino acids can be used as fluorescent probes to study the binding of drugs to proteins.[8]

References

- 1. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 3. creative-biolabs.com [creative-biolabs.com]

- 4. Identification of N-terminal amino acids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. scribd.com [scribd.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]

- 10. HPLC Method for Analysis of Dansyl Amino Acids | SIELC Technologies [sielc.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Dansylation for Protein Labeling

Dansylation is a robust and widely utilized fluorescence labeling technique in protein chemistry. This guide provides a comprehensive overview of the core principles, experimental protocols, and applications of dansylation for protein labeling, with a focus on providing actionable data and methodologies for researchers in the field.

Core Principles of Dansylation

Dansylation is the chemical modification of proteins with 5-(dimethylamino)naphthalene-1-sulfonyl chloride, commonly known as dansyl chloride (Dns-Cl). This reagent covalently attaches to primary and secondary amino groups within a protein, yielding stable, intensely fluorescent sulfonamide adducts.[1][2][3] The primary targets for dansylation in proteins are the N-terminal α-amino group of the polypeptide chain and the ε-amino group of lysine (B10760008) residues.[2][4] Other reactive residues can include cysteine, tyrosine, and histidine.[4]

The dansyl group itself is not fluorescent, but upon conjugation with an amine, the resulting dansyl-amide exhibits strong blue or blue-green fluorescence when excited by ultraviolet light.[2][5] This fluorescence is highly sensitive to the local environment, making dansylated proteins valuable tools for studying protein structure, dynamics, folding, and interactions.[1][2]

The reaction is typically carried out under alkaline conditions (pH 9.5-10.5), where the target amino groups are deprotonated and thus more nucleophilic.[2][3] The sulfonyl chloride group of dansyl chloride is highly electrophilic and is readily attacked by the nucleophilic amino group, resulting in the formation of a stable N-dansyl-sulfonamide derivative and hydrochloric acid (HCl). The alkaline buffer neutralizes the HCl produced, driving the reaction to completion.[3]

Quantitative Data Summary

The efficiency and outcome of the dansylation reaction are influenced by several factors, including pH, temperature, reaction time, and the concentration of reactants. The following tables summarize key quantitative parameters for the dansylation of proteins and amino acids.

| Parameter | Value/Range | Conditions | Source(s) |

| Optimal pH | 9.5 - 10.5 | Aqueous or aqueous-organic mixtures | [2][3] |

| Reaction Temperature | 25°C - 75°C | Varies with protocol and target | [4][6] |

| Reaction Time | 5 - 60 minutes | Dependent on pH, temperature, and desired labeling efficiency | [6][7] |

| Dansyl Chloride Concentration | >100-fold molar excess | To ensure complete labeling | [4] |

| Excitation Wavelength (max) | 310 - 350 nm | For dansyl-amino acid adducts | [1] |

| Emission Wavelength (max) | ~520 nm | Varies with solvent polarity | [5] |

| Amino Acid Derivative | Extinction Coefficient (M⁻¹cm⁻¹) | Solvent | Source(s) |

| Dansyl-NH₂ | 4,560 | Methanol | [1] |

| Dansyl-Glycine | 4,560 | Methanol | [1] |

| Dansyl-Alanine | 4,560 | Methanol | [1] |

| Dansyl-Leucine | 4,560 | Methanol | [1] |

| Dansyl-Isoleucine | 4,560 | Methanol | [1] |

| Dansyl-Valine | 4,560 | Methanol | [1] |

| Dansyl-Proline | 4,560 | Methanol | [1] |

| Dansyl-Tryptophan | 4,560 | Methanol | [1] |

Experimental Protocols

Here are detailed methodologies for key experiments involving dansylation of proteins.

Protocol 1: General Protein Dansylation for Structural Analysis

This protocol is a generalized procedure and may require optimization depending on the specific protein and analytical instrumentation.

Materials and Reagents:

-

Protein of interest

-

100 mM Sodium carbonate/bicarbonate buffer, pH 9.8[6]

-

50 mM Dansyl chloride in 100% Acetonitrile (ACN)[6]

-

10% (v/v) Ammonium (B1175870) hydroxide (B78521) in water[6]

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

0.01% Formic acid in 40% ACN[6]

-

Centrifugal filtration devices (with appropriate molecular weight cutoff)

Procedure:

-

Protein Preparation: Dissolve the protein of interest in the sodium carbonate/bicarbonate buffer to a final concentration of 1-5 mg/mL.

-

Dansyl Chloride Solution Preparation: Prepare the 50 mM dansyl chloride solution in ACN immediately before use. This solution is slightly opaque and should be stored in the dark and used within 24 hours.[6]

-

Labeling Reaction:

-

Immediately before derivatization, mix the 100 mM sodium carbonate/bicarbonate buffer and the 50 mM dansyl chloride solution at a 1:1 ratio.[6]

-

Add the dansyl chloride/buffer mixture to the protein solution. A molar excess of at least 100-fold of dansyl chloride to protein is recommended.[4]

-

Incubate the reaction mixture at 25°C for 60 minutes with gentle shaking in the dark.[6] For some applications, incubation at higher temperatures (e.g., 75°C for 45 minutes) may be used.[4]

-

-

Quenching the Reaction: To stop the reaction, add a small volume of 10% ammonium hydroxide to the reaction mixture. This will react with the excess dansyl chloride.[6]

-

Removal of Excess Reagents: Remove the excess dansyl chloride and quenching agent by centrifugal filtration using a device with a molecular weight cutoff appropriate for the protein of interest.[4]

-

Analysis: The dansylated protein is now ready for analysis by techniques such as native mass spectrometry, ion mobility mass spectrometry, or fluorescence spectroscopy to study protein structure and dynamics.[7][8]

Protocol 2: N-Terminal Amino Acid Analysis of a Protein

This protocol is used to identify the N-terminal amino acid of a protein or peptide.

Materials and Reagents:

-

Dansylated protein (from Protocol 1)

-

6 M Hydrochloric acid (HCl)

-

Thin-layer chromatography (TLC) plates (e.g., polyamide sheets)[9]

-

TLC developing solvents

-

UV lamp

Procedure:

-

Acid Hydrolysis:

-

Lyophilize the dansylated protein to remove the buffer.

-

Add 6 M HCl to the dried protein.

-

Seal the tube under vacuum and incubate at 110°C for 4-18 hours. A shorter hydrolysis time (4 hours) is often sufficient for the release of most dansyl-amino acids, while dansyl-valine, -leucine, and -isoleucine may require longer hydrolysis (18 hours).[10]

-

-

Sample Preparation:

-

After hydrolysis, cool the sample and evaporate the HCl under a stream of nitrogen or in a vacuum centrifuge.

-

Redissolve the dried sample in a small volume of a suitable solvent (e.g., 50% ethanol).

-

-

Chromatographic Identification:

-

Spot the redissolved sample onto a polyamide TLC plate.

-

Develop the chromatogram using appropriate solvent systems to separate the dansyl-amino acids.

-

Visualize the separated dansyl-amino acids under a UV lamp. The fluorescent spot corresponding to the N-terminal amino acid can be identified by comparing its migration to that of known dansyl-amino acid standards.[9]

-

Visualizations

Caption: Chemical reaction of dansylation on a protein.

Caption: Experimental workflow for protein dansylation.

Applications in Drug Development

Dansylation is a valuable tool in various stages of drug development:

-

Target Identification and Validation: By studying changes in protein conformation and dynamics upon ligand binding, dansylation can help validate drug targets.[2]

-

High-Throughput Screening: The fluorescence properties of dansylated proteins can be exploited to develop high-throughput screening assays for identifying compounds that bind to a target protein.

-

Biopharmaceutical Characterization: Dansylation is used for the N-terminal sequencing of therapeutic proteins, which is a critical quality attribute.[9]

-

Metabolite Identification: Dansyl chloride is used to derivatize and enhance the detection of drug metabolites containing primary and secondary amine groups in biological samples, aiding in metabolism studies.[6][11]

Conclusion

Dansylation remains a powerful and versatile technique for labeling proteins for a wide range of applications in research and drug development. Its simplicity, robustness, and the environmentally sensitive fluorescence of the dansyl group provide researchers with a valuable tool to investigate protein structure, function, and interactions. By understanding the core principles and optimizing the experimental protocols, scientists can effectively leverage dansylation to advance their research goals.

References

- 1. Dansyl chloride - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. doe-mbi.ucla.edu [doe-mbi.ucla.edu]

- 5. benchchem.com [benchchem.com]

- 6. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 10. Study of the dansylation reaction of amino acids, peptides and proteins. | Semantic Scholar [semanticscholar.org]

- 11. Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts - PMC [pmc.ncbi.nlm.nih.gov]

dansyl lysine solubility in different solvents

An In-depth Technical Guide on the Solubility of Dansyl Lysine (B10760008)

For Researchers, Scientists, and Drug Development Professionals

Core Concepts and Solubility Profile

Dansyl lysine is a fluorescent derivative of the essential amino acid L-lysine. The attachment of the dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group to the epsilon-amino group of lysine introduces a large, hydrophobic naphthalene (B1677914) ring system. This modification significantly alters the physicochemical properties of the parent amino acid, moving it from a hydrophilic molecule to a more lipophilic one. Consequently, the solubility of this compound is markedly different from that of L-lysine.

While L-lysine is highly soluble in water and has good solubility in lower alcohols like methanol (B129727) and ethanol[1], this compound exhibits significantly reduced aqueous solubility. It is described as having much higher solubility in synthetic phosphatidylcholine membranes with low cholesterol content than in water, underscoring its lipophilic character[2][3]. The solubility of this compound is therefore expected to be poor in aqueous solutions and favorable in organic solvents, particularly polar aprotic solvents that can effectively solvate both the polar amino acid portion and the hydrophobic dansyl group.

Quantitative Solubility Data of Related Compounds

To provide a comparative reference, the following table summarizes the available quantitative solubility data for dansyl chloride and other relevant derivatives. It is important to note that these values are for related compounds and should be used as an estimation for this compound's solubility.

| Compound Name | Solvent | Solubility (approx.) | Reference(s) |

| Dansyl Chloride | DMSO | 10 mg/mL | [5][6] |

| 7.8 mg/mL | [7] | ||

| DMF | 3 mg/mL | [5] | |

| Ethanol | 1.6 mg/mL | [5] | |

| DMSO:PBS (1:40) | 0.02 mg/mL | [5] | |

| Fmoc-Lys(Dansyl)-OH | DMSO | Excellent | [4] |

| Chloroform | Good | [4] | |

| Dichloromethane | Good | [4] | |

| Ethyl Acetate | Good | [4] | |

| Acetone | Good | [4] | |

| Dansyl-L-leucine | DMSO | 250 mg/mL | [8] |

Experimental Protocols

The following are detailed methodologies for determining the solubility of this compound. Given its fluorescent nature, both gravimetric and spectrophotometric methods are applicable.

Method 1: Gravimetric Determination of Solubility

This method is a fundamental technique for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound (solid)

-

Solvents of interest (e.g., water, ethanol, methanol, DMSO, DMF, acetone)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Filtration apparatus (e.g., syringe filters, 0.22 µm)

-

Pre-weighed evaporation dishes

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 2 mL) of the selected solvent. The presence of undissolved solid is crucial to ensure a saturated solution.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Filtration: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully draw the supernatant using a syringe and filter it through a 0.22 µm filter to remove all undissolved particles. This step should be performed quickly to minimize temperature changes.

-

Solvent Evaporation: Transfer a precise volume of the clear filtrate to a pre-weighed evaporation dish.

-

Drying and Weighing: Place the evaporation dish in a vacuum oven at a suitable temperature to evaporate the solvent completely. Once dry, cool the dish in a desiccator and weigh it on an analytical balance.

-

Calculation: The solubility is calculated as the mass of the dissolved solid per volume of solvent (e.g., in mg/mL).

Method 2: Spectrophotometric Determination of Solubility

This method is highly suitable for fluorescent compounds like this compound and is particularly useful for measuring low solubilities.

Materials:

-

This compound (solid)

-

Solvents of interest

-

UV-Vis spectrophotometer or spectrofluorometer

-

Volumetric flasks and pipettes

-

Filtration apparatus (0.22 µm filters)

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound in the chosen solvent at a known concentration.

-

Create a series of standard solutions by serially diluting the stock solution.

-

Measure the absorbance or fluorescence intensity of each standard at the wavelength of maximum absorbance (λmax) for this compound (approx. 335 nm).

-

Plot a calibration curve of absorbance/fluorescence versus concentration and determine the linear regression equation.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of this compound as described in Method 1 (steps 1 and 2).

-

-

Sample Analysis:

-

Filter the saturated solution using a 0.22 µm filter.

-

Dilute the clear filtrate with the solvent as necessary to bring the absorbance or fluorescence reading within the linear range of the calibration curve.

-

Measure the absorbance or fluorescence of the diluted sample.

-

-

Calculation:

-

Use the calibration curve equation to determine the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to obtain the concentration of the saturated solution, which represents the solubility.

-

Mandatory Visualizations

Experimental Workflow for Solubility Determination

Caption: A logical workflow for determining the solubility of a compound.

Signaling Pathway (Illustrative Example)

While this compound itself is not part of a signaling pathway, it is often used to label peptides and proteins to study their interactions within such pathways. The following is an illustrative example of a generic signaling pathway diagram that could be adapted to show the use of a dansyl-labeled component.

Caption: A generic cell signaling pathway illustrating potential use of a labeled ligand.

References

- 1. Solubility - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. quora.com [quora.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. scispace.com [scispace.com]

- 7. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]

The Revolutionary Role of Dansyl Chloride in Unraveling Peptide Sequences: A Technical Guide

For decades, the precise determination of amino acid sequences in peptides and proteins has been a cornerstone of biological research and drug development. Among the pioneering techniques that enabled this capability, the use of dansyl chloride stands as a landmark achievement. This in-depth technical guide explores the history, methodology, and significance of dansyl chloride in peptide sequencing, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this foundational method.

A Historical Perspective: The Dawn of Peptide Sequencing

The quest to decipher the primary structure of proteins began in the mid-20th century. Early methods were laborious and required substantial amounts of sample. The landscape of protein chemistry was profoundly changed by the introduction of new reagents that could specifically label and identify the terminal amino acids of a peptide chain.

In this context, 1-dimethylaminonaphthalene-5-sulfonyl chloride, or dansyl chloride, emerged as a powerful tool. Introduced by Gray and Hartley, the dansyl method offered a highly sensitive means of identifying N-terminal amino acids.[1] The technique's brilliance lay in the fluorescent nature of the dansyl group, which, when attached to an amino acid, could be detected with far greater sensitivity than previous colorimetric methods.[1] This innovation was particularly impactful when used in conjunction with the Edman degradation, a stepwise method for sequencing peptides from the N-terminus.[1][2]

The Chemistry of Dansylation: A Fluorescent Tag

Dansyl chloride reacts with the primary amino group of the N-terminal amino acid of a peptide under alkaline conditions (pH 9.5-10.5).[3] The sulfonyl chloride group of dansyl chloride is highly electrophilic and readily attacked by the nucleophilic amino group of the amino acid. This reaction forms a stable, acid-resistant sulfonamide bond, covalently linking the fluorescent dansyl group to the N-terminal amino acid.[1][3]

Following this labeling step, the peptide is subjected to acid hydrolysis, which breaks all the peptide bonds. Because the dansyl-amino acid bond is resistant to this hydrolysis, the N-terminal amino acid remains labeled and can be subsequently identified.[1]

References

Methodological & Application

Protocol for Labeling Proteins with Dansyl Chloride: Application Notes for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) is a fluorescent probe used for covalently labeling proteins.[1][2] This technique, known as dansylation, is a valuable tool in protein chemistry for studying protein structure, dynamics, and interactions.[3][4] Dansyl chloride reacts with primary and secondary amino groups, such as the N-terminal α-amino group of polypeptides and the ε-amino group of lysine (B10760008) residues, to form stable and fluorescent sulfonamide adducts.[3][5] The fluorescence of the resulting dansyl-protein conjugate is sensitive to the local environment, providing insights into conformational changes and binding events.[6][7] These application notes provide a comprehensive overview and detailed protocols for the use of dansyl chloride in protein labeling.

Introduction

Dansyl chloride offers several advantages for protein labeling. It is a small molecule, which minimizes potential perturbation of protein structure and function.[1][8] The reaction is relatively rapid and can be performed under mild conditions.[1] Furthermore, dansyl chloride is a cost-effective reagent compared to other fluorescent probes.[1][8] The resulting dansylated proteins can be analyzed by various techniques, including fluorescence spectroscopy, mass spectrometry, and chromatography, to investigate protein folding, protein-protein interactions, and ligand binding.[1][2][6]

Principle of Dansylation

Dansyl chloride itself is not fluorescent, but it becomes highly fluorescent upon conjugation with a primary or secondary amine of a protein.[3][6] The reaction is typically carried out under alkaline conditions (pH 9.5-10.0), where the amino groups are deprotonated and thus more nucleophilic.[3][9] The sulfonyl chloride group of dansyl chloride reacts with the unprotonated amine to form a stable sulfonamide bond. The resulting dansyl-protein conjugate exhibits a characteristic blue or blue-green fluorescence when excited with UV light.[2][6]

Experimental Protocols

Materials

-

Protein of interest

-

Dansyl chloride

-

Acetonitrile (B52724) (ACN) or Acetone

-

Sodium bicarbonate buffer (e.g., 100 mM, pH 9.5-10.0) or Sodium carbonate buffer (e.g., 1 M, pH 11.0)[10][11]

-

Centrifugal filtration devices (with appropriate molecular weight cutoff)

-

Microcentrifuge tubes

-

Vortex mixer

-

Incubator or water bath

General Protocol for Protein Dansylation

-

Protein Preparation: Dissolve the protein of interest in an appropriate aqueous buffer. The buffer should not contain primary or secondary amines (e.g., Tris).

-

Dansyl Chloride Solution Preparation: Prepare a stock solution of dansyl chloride in acetonitrile or acetone.[12] A typical concentration is 50 mM.[11] This solution should be prepared fresh as dansyl chloride is unstable in some organic solvents like DMSO and can hydrolyze in aqueous solutions.[1][2][6]

-

Labeling Reaction:

-

In a microcentrifuge tube, mix the protein solution with the dansyl chloride solution. A common molar excess of dansyl chloride to protein is >100-fold.[12]

-

The final concentration of the organic solvent (e.g., acetonitrile) should be optimized to maintain protein stability, typically around 2-20%.[8]

-

Incubate the reaction mixture. Incubation conditions can vary depending on the protein and desired degree of labeling. Common conditions include incubation at 75°C for 45 minutes or at room temperature for 60 minutes.[11][12] A range of temperatures from 25°C to 70°C and times from 15 minutes to 120 minutes have been reported.[9][10][13]

-

-

Removal of Excess Dansyl Chloride: After incubation, remove the unreacted dansyl chloride. This can be achieved by:

-

Centrifugal Filtration: Use a centrifugal filtration device with a molecular weight cutoff that retains the protein while allowing the smaller dansyl chloride and its hydrolysis product (dansyl acid) to pass through.[12]

-

Dialysis: Dialyze the sample against a suitable buffer.

-

Gel Filtration Chromatography: Pass the reaction mixture through a gel filtration column to separate the labeled protein from the excess reagent.

-

-

Characterization: The extent of labeling can be determined using techniques such as UV-Vis spectroscopy, mass spectrometry, or by measuring the fluorescence of the conjugate.[1]

Quantitative Data Summary

The efficiency and outcome of the dansylation reaction are influenced by several factors. The following table summarizes key quantitative parameters gathered from various studies.

| Parameter | Value/Range | Buffer System | Notes |

| Optimal pH | 9.5 - 11.0 | Carbonate-bicarbonate, Sodium carbonate | High pH deprotonates primary amines, increasing their nucleophilicity.[3][10] |

| Reaction Temperature | 25°C - 75°C | Varies | Higher temperatures can increase the reaction rate but may affect protein stability.[9][10][12] |

| Reaction Time | 5 min - 120 min | Varies | Longer incubation times generally lead to a higher degree of labeling.[1][9] |

| Dansyl Chloride Concentration | >100-fold molar excess | Varies | A high molar excess ensures efficient labeling.[12] |

| Organic Solvent Concentration | 2% - 20% (Acetonitrile) | Varies | Organic solvent is necessary to dissolve dansyl chloride but can impact protein structure.[8] |

Visualizations

Experimental Workflow for Protein Dansylation

Caption: Workflow for labeling proteins with dansyl chloride.

Dansylation Reaction Signaling Pathway

Caption: Reaction of dansyl chloride with a protein's primary amine.

Applications

Dansyl chloride labeling is a versatile technique with numerous applications in protein science:

-

Determination of N-terminal amino acids: After labeling and acid hydrolysis, the fluorescent dansyl-amino acid can be identified by chromatography.[5]

-

Probing protein conformation and dynamics: Changes in the fluorescence of the dansyl group can indicate conformational changes in the protein upon ligand binding, unfolding, or association with other molecules.[1][2][6]

-

Fluorescence Resonance Energy Transfer (FRET): The dansyl group can act as a FRET acceptor from tryptophan residues, allowing for the measurement of intramolecular distances.[2][6]

-

Enhancing Mass Spectrometry and Chromatography Signals: The dansyl moiety can improve the ionization efficiency and chromatographic separation of peptides and proteins.[1]

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Labeling Efficiency | Suboptimal pH | Ensure the reaction pH is between 9.5 and 11.0. |

| Inactive Dansyl Chloride | Prepare a fresh solution of dansyl chloride immediately before use. | |

| Insufficient Molar Excess | Increase the molar ratio of dansyl chloride to protein. | |

| Protein Precipitation | High Organic Solvent Concentration | Reduce the final concentration of acetonitrile or acetone. |

| Protein Instability at Reaction Temperature | Perform the labeling reaction at a lower temperature for a longer duration. | |

| High Background Fluorescence | Incomplete Removal of Excess Dansyl Chloride | Ensure thorough removal of unreacted dansyl chloride and its hydrolysis products using appropriate purification methods. |

Conclusion

Labeling proteins with dansyl chloride is a robust and sensitive method for investigating various aspects of protein structure and function. By following the detailed protocols and considering the key quantitative parameters outlined in these application notes, researchers can effectively utilize this technique to gain valuable insights in their scientific endeavors. The versatility and cost-effectiveness of dansyl chloride make it an attractive tool for a wide range of applications in research and drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. Dansyl chloride - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 6. Application of dansyl chloride_Chemicalbook [chemicalbook.com]

- 7. Fluorescence of dansyl amino acids in organic solvents and protein solutions | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. doe-mbi.ucla.edu [doe-mbi.ucla.edu]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for Dansyl Lysine in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansyl lysine (B10760008) is a fluorescent probe that has found diverse applications in cellular and molecular biology, owing to its environmentally sensitive fluorescence and reactivity towards primary amines. This document provides detailed application notes and protocols for the use of dansyl lysine and its reactive precursor, dansyl chloride, in fluorescence microscopy. These guidelines are intended for researchers, scientists, and professionals in drug development who are interested in utilizing this versatile fluorophore for studying cellular structures, protein dynamics, and drug interactions.

The dansyl moiety exhibits a significant increase in fluorescence quantum yield and a blue shift in its emission spectrum when it moves from a polar to a non-polar (hydrophobic) environment.[1] This property makes it an excellent tool for probing protein conformations, membrane binding events, and cellular integrity. This compound can be used as a vital stain to assess cell membrane integrity and has been shown to selectively stain membranes with low cholesterol content.[2][3] Furthermore, dansyl chloride can be used to covalently label proteins on primary amino groups, such as the epsilon-amino group of lysine residues, enabling the study of protein localization and conformational changes.[4][5]

Data Presentation